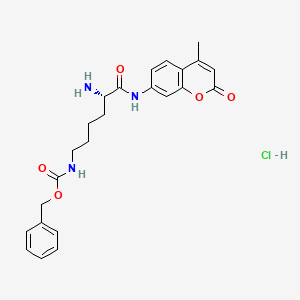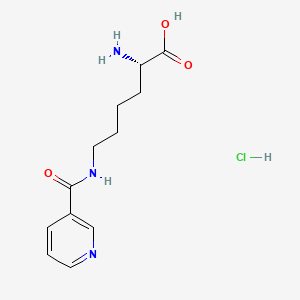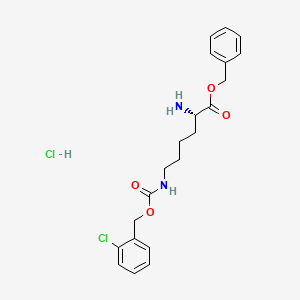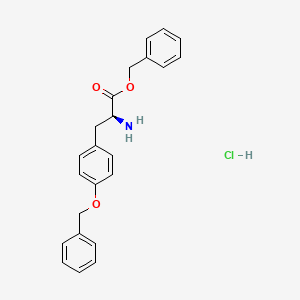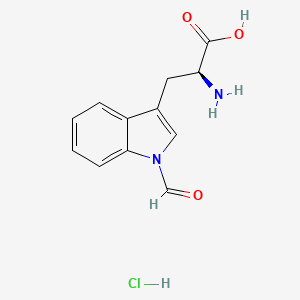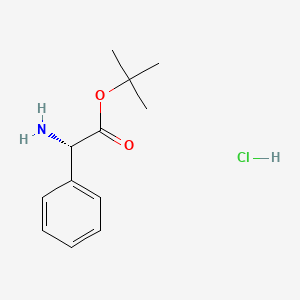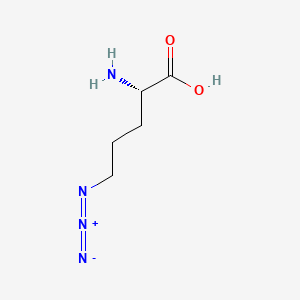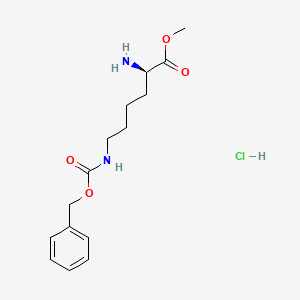
H-D-Lys(Z)-OMe HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-D-Lys(Z)-OMe HCl is a synthetic amino acid that has been used in a variety of scientific research applications. It is a chiral compound consisting of a hydrophobic alkyl group attached to an amino acid. This compound has been used in a variety of biochemical and physiological studies, and has been found to have a variety of effects on the body.
Scientific Research Applications
Bacteriophage-derived Endolysins
Endolysins are bacteriophage-encoded enzymes with antibacterial properties, primarily against Gram-positive bacteria. Recent strategies aim to enhance the activity of lysins against Gram-negative bacteria, overcoming the barrier presented by the outer membrane. This involves protein engineering, formulation advances, and combination therapies, demonstrating potential in combating antibiotic-resistant bacterial infections (Lai et al., 2020).
Stress Assessment in Animals
The quantification of hair cortisol concentration (HCC) is used as a marker for long-term stress assessment in both humans and animals. This method offers benefits due to its non-invasive nature and the ability to reflect stress over extended periods. It has applications in understanding the physiological impact of stress and in evaluating animal welfare (Heimbürge et al., 2019).
Bisphosphonate Therapy for Bone Diseases
Bisphosphonates are evaluated for treating osteoporosis in Hajdu-Cheney syndrome, a rare genetic disorder. This approach aims to manage the skeletal features of the syndrome, including bone resorption and fractures, by influencing the bone remodeling process. The effectiveness varies with age, and continuous treatment may be necessary to maintain bone density (Pittaway et al., 2018).
Hydroxychloroquine in Autoimmune Diseases
Hydroxychloroquine (HCQ) is investigated for its effectiveness in systemic lupus erythematosus (SLE), an autoimmune disease. HCQ has multiple biological effects, including reducing the risk of disease flares and potential thrombotic effects due to anti-phospholipid antibodies. Its safety profile and applicability to pregnant women make it a valuable treatment option (Ponticelli & Moroni, 2017).
High-content Screening in Toxicology
High-content screening (HCS) technologies, combining automated microscopy with quantitative image analysis, are applied in toxicological studies. This approach addresses various toxicological aspects, including developmental toxicity and organ-specific toxicities. HCS enables a deeper understanding of compound toxicity mechanisms, facilitating the discovery of safer pharmaceuticals and chemicals (Li & Xia, 2019).
PI3K/AKT/mTOR Pathway in Cancer
Long non-coding RNAs (lncRNAs) associated with the PI3K/AKT/mTOR signaling pathway play critical roles in hepatocellular carcinoma (HCC) by influencing various biological processes, including proliferation, metastasis, and resistance to therapies. These findings suggest lncRNAs as potential targets for diagnosis and treatment in HCC, highlighting the intricate molecular mechanisms underlying cancer progression (Wu et al., 2020).
Mechanism of Action
Target of Action
H-D-Lys(Z)-OMe HCl is a derivative of the amino acid lysine . Amino acids are fundamental building blocks of proteins and play crucial roles in various biological processes. The primary targets of this compound are likely to be proteins or enzymes that interact with lysine or its derivatives.
Mode of Action
This could result in changes to the structure or function of the target proteins or enzymes .
Biochemical Pathways
Amino acids and their derivatives are involved in numerous biochemical pathways. They can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . The specific pathways affected by this compound would depend on its exact targets and mode of action.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential role as an ergogenic supplement, it may enhance physical performance and mental resilience under stress .
properties
IUPAC Name |
methyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(16)9-5-6-10-17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H/t13-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNJISLOYQGQTI-BTQNPOSSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718535 |
Source


|
| Record name | Methyl N~6~-[(benzyloxy)carbonyl]-D-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1158-35-6 |
Source


|
| Record name | Methyl N~6~-[(benzyloxy)carbonyl]-D-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







